Isonicotine-d3
Description
Isonicotine-d3 (deuterated isonicotine) is a stable isotope-labeled analog of isonicotine, where three hydrogen atoms are replaced with deuterium. Isotopically labeled compounds like this compound are critical in pharmacokinetic studies, metabolic tracing, and analytical chemistry, serving as internal standards for mass spectrometry (MS) to enhance quantification accuracy by distinguishing labeled from unlabeled molecules .
Properties
CAS No. |
1346601-08-8 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
165.254 |
IUPAC Name |
3-[1-(trideuteriomethyl)pyrrolidin-3-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3/i1D3 |
InChI Key |
UEIZUEWXLJOVLD-FIBGUPNXSA-N |
SMILES |
CN1CCC(C1)C2=CN=CC=C2 |
Synonyms |
3-[1-(Methyl-d3)-3-pyrrolidinyl]pyridine; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Similarities
Isonicotine-d3 belongs to a family of pyridine derivatives, which includes compounds with varying functional groups and deuterium substitutions. Below is a comparative analysis of this compound and its closest structural analogs:
Isonicotine (Non-deuterated)
- Structure : Shares the same pyridine backbone as this compound but lacks deuterium substitution.
- Applications: Used in synthesis and pharmacological research. Unlike this compound, it cannot serve as an MS internal standard due to the absence of isotopic labeling .
- Physicochemical Properties : Lower molecular weight compared to this compound (e.g., ~121.18 g/mol vs. ~124.21 g/mol for the deuterated form).
Isonicotinamide-d4
- Structure : Features an amide group (-CONH₂) instead of the pyridine’s substituent, with four deuterium atoms.
- Applications: Used in metabolic studies of antitubercular agents. The deuterated form improves detection in MS by offsetting background noise .
- Differentiation : The amide group alters polarity and fragmentation patterns in MS compared to this compound .
Isonicotinic Acid-d4
Data Table: Key Properties of this compound and Analogs
Analytical Differentiation Techniques
- Mass Spectrometry: Deuterated compounds like this compound exhibit distinct molecular ion peaks (e.g., +3 Da shift) compared to non-deuterated analogs. Collision-induced dissociation (CID) MS/MS can further differentiate isomers based on fragmentation pathways, as demonstrated for vitamin D3 analogs .
- Chromatography: Minor differences in retention times may arise due to deuterium’s kinetic isotope effect, though functional groups (e.g., amide vs. carboxylic acid) have a larger impact on separation .
Research Implications and Challenges
- Pharmacokinetics: this compound’s stability under physiological conditions makes it ideal for tracking drug metabolism, unlike non-deuterated forms prone to isotopic interference .
- Synthesis Complexity : Introducing deuterium at specific positions (e.g., methyl groups) requires specialized synthetic routes, as seen in Creatinine-d3 production .
- Regulatory Standards : Compliance with guidelines (e.g., ICH requirements for isotopic purity) is critical for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
